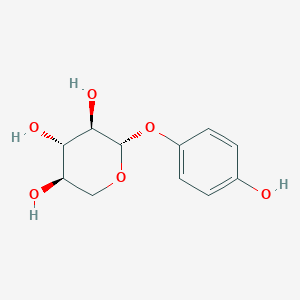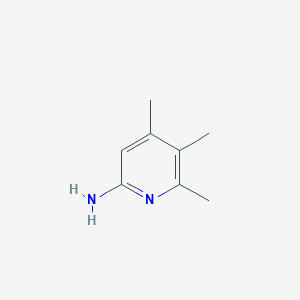
4,5,6-Trimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trimethylpyridin-2-amine is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMPA and has been used in various studies to investigate its mechanism of action and physiological effects.
科学的研究の応用
TMPA has been used in various scientific research applications, including studies on the nervous system, cardiovascular system, and cancer. In studies on the nervous system, TMPA has been found to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular studies, TMPA has been found to have potential anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis. In cancer studies, TMPA has been found to have potential anti-cancer effects and may be useful in the development of new cancer treatments.
作用機序
The mechanism of action of TMPA is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. It has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. TMPA may also have anti-inflammatory effects and may inhibit the production of pro-inflammatory cytokines.
生化学的および生理学的効果
TMPA has been found to have a variety of biochemical and physiological effects. In studies on the nervous system, TMPA has been found to protect against neuronal damage and to improve cognitive function. In cardiovascular studies, TMPA has been found to reduce inflammation and to improve vascular function. In cancer studies, TMPA has been found to inhibit cancer cell proliferation and to induce apoptosis.
実験室実験の利点と制限
One advantage of using TMPA in lab experiments is that it is relatively easy to synthesize and can be produced in high quantities. Another advantage is that it has a relatively low toxicity profile and is generally well-tolerated in animal studies. One limitation of using TMPA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Another limitation is that it may not be effective in all types of experiments, and its effects may vary depending on the specific conditions of the experiment.
将来の方向性
There are several future directions for research on TMPA. One area of interest is the potential use of TMPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of TMPA in the treatment of cardiovascular diseases such as atherosclerosis. Additionally, there is interest in investigating the potential anti-cancer effects of TMPA and its potential use in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 4,5,6-Trimethylpyridin-2-amine is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is relatively simple and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on TMPA, including its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is needed to fully understand the mechanism of action of TMPA and its potential applications in these areas of research.
合成法
TMPA can be synthesized by reacting 2-picoline with formaldehyde and hydrogen gas in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form TMPA. This method of synthesis has been used in several studies and has been found to be effective in producing high-quality TMPA.
特性
CAS番号 |
142908-13-2 |
|---|---|
製品名 |
4,5,6-Trimethylpyridin-2-amine |
分子式 |
C8H12N2 |
分子量 |
136.19 g/mol |
IUPAC名 |
4,5,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3,(H2,9,10) |
InChIキー |
HJKIKWIKFLGJSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)N |
正規SMILES |
CC1=CC(=NC(=C1C)C)N |
同義語 |
2-Pyridinamine,4,5,6-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



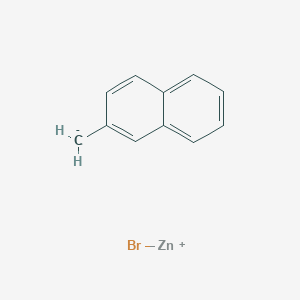
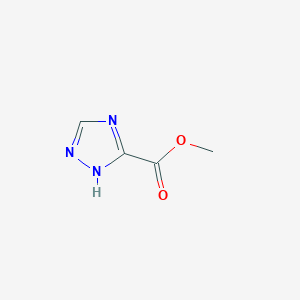
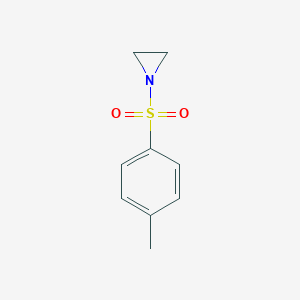
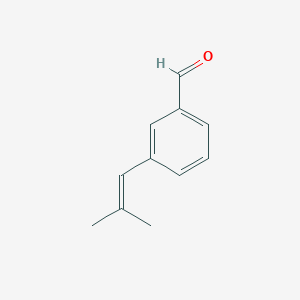
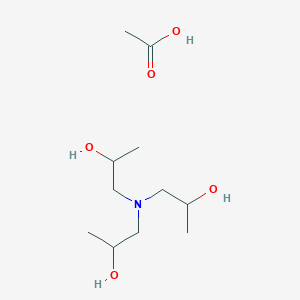
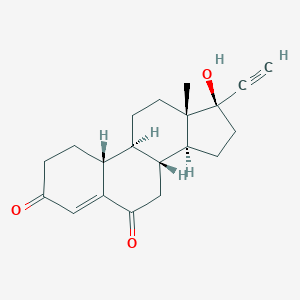
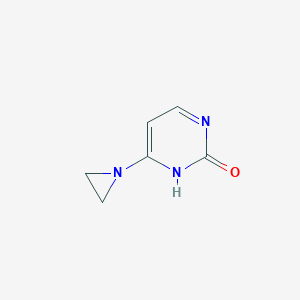
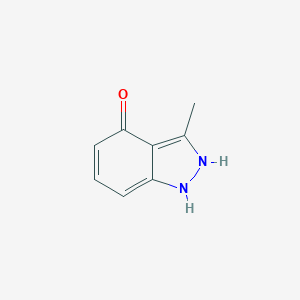
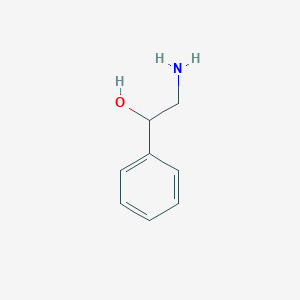
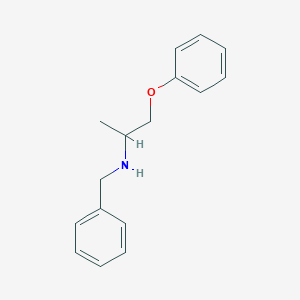
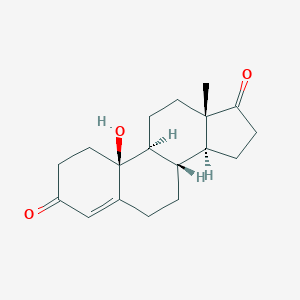
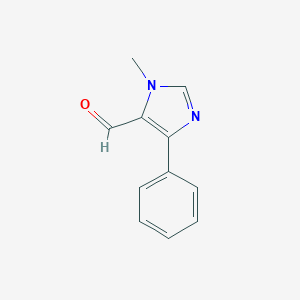
![1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea](/img/structure/B123478.png)
